8,8'-Ethylenebis(2-thiotheophylline)

Beschreibung

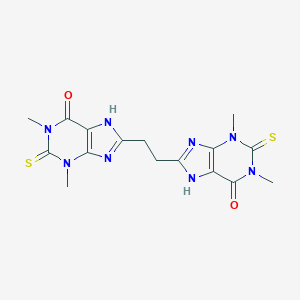

8,8'-Ethylenebis(2-thiotheophylline) (CAS: 1784-50-5) is a dimeric purine derivative characterized by an ethylene bridge connecting two theophylline moieties, each modified with a thio group at the 2-position. Theophylline itself (C₇H₈N₄O₂) is a xanthine alkaloid widely studied for its pharmacological properties, particularly as a bronchodilator. The substitution of oxygen with sulfur at the 2-position and the ethylene linkage in this compound likely alter its electronic properties, solubility, and biological activity compared to the parent molecule.

Eigenschaften

CAS-Nummer |

1784-50-5 |

|---|---|

Molekularformel |

C16H18N8O2S2 |

Molekulargewicht |

418.5 g/mol |

IUPAC-Name |

8-[2-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)ethyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |

InChI |

InChI=1S/C16H18N8O2S2/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20) |

InChI-Schlüssel |

VUYGRECUFBNLNE-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |

Andere CAS-Nummern |

1784-50-5 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional distinctions between 8,8'-Ethylenebis(2-thiotheophylline) and its analogs are critical for understanding its unique properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Chemical Comparison of Ethylene/Methylene-Linked Theophylline Derivatives

| Compound Name | CAS Number | Bridge Group | Substituents | Molecular Formula* | Key Features/Applications |

|---|---|---|---|---|---|

| 8,8'-Ethylenebis(2-thiotheophylline) | 1784-50-5 | Ethylene | 2-thio groups | C₁₆H₁₆N₈O₂S₂ | Potential pharmacological use |

| 8,8'-Ethyleneditheophylline | 1784-67-4 | Ethylene | Likely dual thio groups† | C₁₆H₁₆N₈O₂S₂? | Structural isomerism possible |

| 8,8'-Methylenebis(2-thio-theophylline) | 1915-58-8 | Methylene | 2-thio groups | C₁₅H₁₄N₈O₂S₂ | Shorter bridge; altered rigidity |

| 8,8'-Trimethylenebis(2-thio-theophylline) | 6466-29-1 | Trimethylene | 2-thio groups | C₁₇H₁₈N₈O₂S₂ | Increased flexibility |

* Molecular formulas are inferred from theophylline’s base structure (C₇H₈N₄O₂) and bridge modifications. † "Dithio" nomenclature suggests two sulfur substitutions, though exact positions are unspecified in .

Key Observations

In contrast, the methylene bridge (‑CH₂‑) in 8,8'-Methylenebis(2-thio-theophylline) (CAS: 1915-58-8) reduces conformational flexibility, which may impact binding affinity or solubility . The trimethylene bridge (‑CH₂CH₂CH₂‑) in 8,8'-Trimethylenebis(2-thio-theophylline) (CAS: 6466-29-1) introduces greater flexibility, possibly enhancing entropic penalties in molecular recognition processes .

Sulfur Substitution :

- Thio substitution at the 2-position replaces oxygen with sulfur, increasing lipophilicity and altering hydrogen-bonding capabilities. This modification is shared across all compounds in Table 1, suggesting a common strategy to enhance membrane permeability or metabolic stability compared to oxygenated analogs.

Synthetic Considerations :

- While synthesis details for 8,8'-Ethylenebis(2-thiotheophylline) are absent in the evidence, related compounds in (e.g., 3,5-bis(tert-butyl)-2,7-dihydro-1H-oxepin (8a)) highlight the use of column chromatography for purification, a method likely applicable to sulfur-containing theophylline derivatives .

Functional Analogues Beyond Theophylline Derivatives: N,N′-Ethylenebis(iodoacetamide) (CAS: 7250-43-3): A homobifunctional crosslinker with sulfhydryl-reactive iodoacetamide groups. Unlike the theophylline-based compounds, this agent is used for protein modification (e.g., tubulin conjugation), illustrating how ethylene-bridged structures can serve diverse roles in biochemistry . N,N'-Ethylenebis(3,4,5,6-tetrabromophthalimide) (CAS: 32588-76-4): A brominated flame retardant with an ethylene bridge, emphasizing the role of substituents (e.g., bromine vs. thio groups) in dictating applications such as polymer safety vs.

Research Findings and Implications

- Structural-Activity Relationships (SAR): The ethylene bridge and thio substitutions in 8,8'-Ethylenebis(2-thiotheophylline) may enhance its affinity for adenosine receptors compared to theophylline, though experimental validation is needed.

- Thermal and Solubility Properties : Ethylene-bridged compounds like N,N′-Ethylenebis(stearamide) () demonstrate utility in polymer composites, suggesting that 8,8'-Ethylenebis(2-thiotheophylline) could similarly influence material properties if incorporated into matrices .

- Limitations : Current evidence lacks quantitative data (e.g., melting points, solubility, bioactivity) for 8,8'-Ethylenebis(2-thiotheophylline), necessitating further experimental studies to validate hypotheses derived from structural comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.